2-amino-N-(2-phenylethyl)propanamide, also known as (2S)-2-amino-N-(2-phenylethyl)propanamide, is a synthetic compound with significant biochemical implications. It is classified as an amide and is structurally related to various biologically active molecules, particularly in the context of medicinal chemistry. This compound plays a crucial role in interactions with enzymes and receptors, notably the μ-opioid receptor, which is pivotal in pain modulation and other physiological processes.
The compound can be sourced from various chemical suppliers and is utilized primarily in research settings. It falls under the classification of synthetic opioids, reflecting its potential pharmacological applications. The IUPAC name for this compound is 2-amino-N-(2-phenylethyl)propanamide, with the molecular formula and a molecular weight of 192.26 g/mol .
The synthesis of 2-amino-N-(2-phenylethyl)propanamide can be achieved through several methods:
In industrial settings, production may utilize large-scale reactors with optimized conditions for yield and purity. Techniques such as recrystallization or chromatography are employed for purification .
The molecular structure of 2-amino-N-(2-phenylethyl)propanamide features an amino group attached to a propanamide backbone, with a phenylethyl substituent:
This structure allows for interactions with various biological targets, particularly through its amino and phenyl groups .
The compound can undergo several chemical reactions:
The mechanism of action for 2-amino-N-(2-phenylethyl)propanamide primarily involves its interaction with the μ-opioid receptor. By binding to this receptor, it modulates pain perception and influences various signaling pathways within cells.
Research indicates that this compound can act as an enzyme inhibitor, affecting cellular functions by altering gene expression and metabolic pathways. Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME), highlighting its potential therapeutic applications .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties play a crucial role in determining the compound's behavior in biological systems and its usability in various applications .
The applications of 2-amino-N-(2-phenylethyl)propanamide extend across several domains:
This compound embodies significant potential for further research and development within medicinal chemistry, particularly concerning pain management therapies.
The emergence of 2-amino-N-(2-phenylethyl)propanamide represents a strategic evolution in opioid receptor ligand development, situated within the broader context of novel synthetic opioid (NSO) research. While precise synthesis dates remain undocumented in public literature, its structural kinship to fentanyl analogs places its conceptual origin in the post-2010 surge of designer opioids developed to circumvent international drug controls [1] [10]. The 1961 Single Convention on Narcotic Drugs and subsequent treaties created a regulatory environment that inadvertently incentivized structural modifications of controlled substances like fentanyl—modifications that retained bioactivity while exploiting legal loopholes [4].
This compound belongs to a class of NSOs that expanded rapidly between 2014–2016, when opioid analogs surged from 2% to 4% of all new psychoactive substances reported in global markets [1]. Its development trajectory parallels pharmacological trends favoring simplified opioid scaffolds that retain μ-opioid receptor (MOR) affinity but exhibit distinct metabolic profiles. Unlike early plant-derived opioids (e.g., morphine) or complex fentalogs (e.g., carfentanil), 2-amino-N-(2-phenylethyl)propanamide exemplifies the shift toward minimalistic amide-based MOR agonists optimized for synthetic accessibility [3] [10].
Table 1: Historical Milestones in Novel Synthetic Opioid Development
Period | Key Developments | Impact on Compound Class |
---|---|---|
Pre-2013 | Dominance of synthetic cannabinoids/cathinones; minimal opioid analogs | Regulatory focus on non-opioid NPS |
2014–2016 | 14 fentanyl analogs reported to UNODC; 3 non-fentanyl synthetic opioids emerge | Structural diversification beyond fentanyl core |
2017–2019 | WHO proposes scheduling of parafluorobutyrylfentanyl (structurally related) | Recognition of amide-based NSO proliferation [4] |
2020–Present | Catalogue of Opioids documents 233 unique entities; 20% bear "-fentanil" stem | Contextualization of simplified propanamides [10] |
2-Amino-N-(2-phenylethyl)propanamide (C₁₁H₁₆N₂O; MW 192.26 g/mol) belongs to the N-phenethyl propanamide subclass, characterized by three modular domains:
This scaffold diverges critically from fentanyl’s piperidine-based framework. While fentanyl derivatives feature a N-phenyl-N-piperidinyl propionamide core, 2-amino-N-(2-phenylethyl)propanamide eliminates the piperidine ring entirely, instead positioning the phenethyl group directly on the amide nitrogen. This simplification reduces synthetic complexity but introduces stereochemical vulnerability—the C2 chiral center exists as (R)- and (S)- enantiomers with potentially divergent pharmacodynamics [5] [7]. Quantitative Structure-Activity Relationship (QSAR) modeling of analogous propanamides indicates that the steric bulk near the amine significantly modulates blood-brain barrier penetration. Anticonvulsant propanamide derivatives (e.g., 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide) demonstrate how C2 substitutions influence target engagement .
Table 2: Structural Analogs and Their Key Modifications
Compound | Molecular Formula | MW (g/mol) | Key Structural Variation |
---|---|---|---|
(2R)-2-amino-N-(2-phenylethyl)propanamide | C₁₁H₁₆N₂O | 192.26 | (R)-chiral center [2] |
N-[(2S)-2-amino-2-phenylethyl]propanamide | C₁₁H₁₆N₂O | 192.26 | Phenethyl → 1-amino-1-phenylethyl [5] |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)propanamide | C₁₇H₂₈N₂O₃ | 308.42 | Diethoxyethyl extension on amide N [7] |
Fentanyl | C₂₂H₂₈N₂O | 336.47 | Piperidinyl spacer; N-phenyl anilino group [3] |
μ-Opioid Receptor (MOR) Engagement
The phenethylamine domain confers selective MOR partial agonism, as confirmed through radioligand displacement assays using [¹¹C]carfentanil. Unlike classical opioids, its simplified structure may exhibit "biased agonism"—activating G-protein signaling while minimally engaging β-arrestin pathways associated with respiratory depression. Molecular docking simulations predict hydrogen bonding between the primary amine and MOR Asp147, while the phenyl ring engages in hydrophobic interactions with Trp293 and Ile322 residues in the orthosteric pocket [9].
Cytochrome P450 Interactions
Metabolic studies of related propanamides reveal complex enzyme interactions:
These pathways generate potentially active metabolites; for example, ortho-hydroxylation yields compounds resembling endogenous MOR ligands [9].
Table 3: Predicted Metabolic Transformations and Enzymatic Drivers
Transformation | Proposed Enzyme | Structural Consequence |
---|---|---|
N-Dealkylation | CYP3A4 | Loss of phenethyl group → reduced MOR affinity |
Aromatic hydroxylation | CYP2D6 | Enhanced water solubility; potential quinone formation |
Oxidative deamination | MAO-B | Aldehyde intermediate → carboxylic acid |
Amide hydrolysis | hCES1 | Fragmentation to 2-aminopropanoic acid + phenethylamine [3] [6] |
Neurotransmitter System Cross-Talk
Beyond opioid receptors, this compound’s primary amine enables activity at monoaminergic targets:
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3